molecular formula C17H14F3N3O3S2 B3011488 Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate CAS No. 1396877-23-8

Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate

Cat. No.: B3011488
CAS No.: 1396877-23-8
M. Wt: 429.43
InChI Key: BUPXTAKQFXLCGL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate is a structurally complex molecule featuring a thiophene-3-carboxylate core linked to a benzo[d]thiazole moiety via an acetamide bridge. The benzo[d]thiazole subunit is substituted with a trifluoromethyl (-CF₃) group at the 4-position, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S2/c1-23(8-12(24)21-14-9(6-7-27-14)15(25)26-2)16-22-13-10(17(18,19)20)4-3-5-11(13)28-16/h3-7H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXTAKQFXLCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CS1)C(=O)OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate, with the CAS number 1396877-23-8, is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H14_{14}F3_{3}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 429.4 g/mol
  • IUPAC Name : Methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds with similar structures to this compound, exhibit significant antimicrobial effects. A review highlighted that 2-mercaptobenzothiazole derivatives demonstrated potent antimicrobial activity against various pathogens such as Escherichia coli and Candida albicans, with inhibition zones ranging from 20 to 25 mm for certain derivatives .

Antitumor Activity

Thiazole-based compounds have been studied extensively for their anticancer properties. A study reported that thiazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC50_{50} values indicating strong antiproliferative activity. The presence of specific substituents on the thiazole ring can enhance these effects . For instance, compounds with electron-donating groups showed improved activity against cancer cells compared to their counterparts without such modifications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
  • Apoptosis Induction : Some thiazole derivatives have been shown to induce apoptosis in cancer cells by interacting with cellular proteins involved in cell survival pathways .
  • Antioxidant Activity : Certain thiazole compounds exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their overall therapeutic potential.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Derivatives of benzothiazole showed significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis with inhibition zones between 15–20 mm .
Anticancer Evaluation Thiazole derivatives demonstrated IC50_{50} values less than those of standard drugs like doxorubicin in various cancer cell lines .
Mechanistic Insights Molecular dynamics simulations indicated that specific structural features enhance binding affinity to target proteins involved in apoptosis regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trifluoromethyl-substituted benzo[d]thiazole and thiophene-3-carboxylate framework. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Substituents Molecular Formula Yield Melting Point Key Applications/Notes
Target Compound -CF₃ (benzo[d]thiazole), methyl ester (thiophene) Not provided N/A N/A Hypothesized kinase inhibition, enhanced metabolic stability due to -CF₃
Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) -Cl (benzo[d]thiazole), diethyl ester C₂₃H₂₁ClN₂O₄S₂ 76% 113–115°C Chiral synthesis; 82% enantiomeric purity via HPLC
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Cyanoacrylamido, ethyl ester C₁₈H₁₇N₃O₃S 72–94% N/A Antioxidant/anti-inflammatory activities; synthesized via Knoevenagel condensation
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Triazole linker, dual benzo[d]thiazole units C₃₅H₃₀N₇O₄S₂ 34% 239–240°C Multitarget ligands for Alzheimer’s disease; synthesized via Cu-catalyzed azide-alkyne cycloaddition
Methyl 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Triazoloquinoline, tetrahydrobenzo[b]thiophene C₂₃H₂₂N₄O₃S₂ N/A N/A Potential kinase inhibitor; molecular weight = 466.58 g/mol

Substituent Effects on Physicochemical Properties

  • Ester Groups : Methyl esters (target compound) vs. ethyl/propyl esters (): Methyl esters may reduce steric hindrance, favoring target engagement in enzymatic pockets.
  • Heterocyclic Linkers : Triazole () or tetrahydrobenzo[b]thiophene () linkers influence conformational flexibility and binding kinetics.

Critical Notes

Data Limitations : Direct synthetic or biological data for the target compound is absent in the evidence; comparisons rely on structural analogs.

Substituent Impact : The -CF₃ group likely differentiates the target compound from chloro or hydroxy analogs in terms of stability and target affinity .

Synthetic Challenges : Multicomponent reactions (e.g., Petasis in ) or catalysis () may be required for efficient synthesis, but yields could be moderate (22–82%) .

Diverse Applications : Thiophene-benzo[d]thiazole hybrids span drug discovery (Alzheimer’s, kinases) and agrochemicals (pesticides in –7), underscoring their versatility.

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